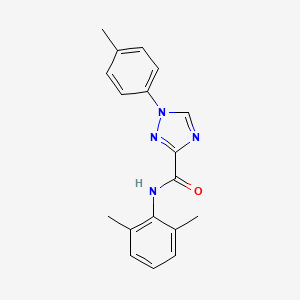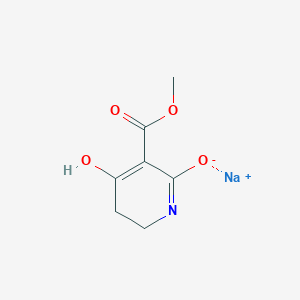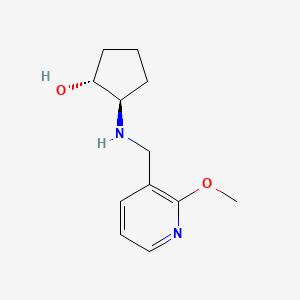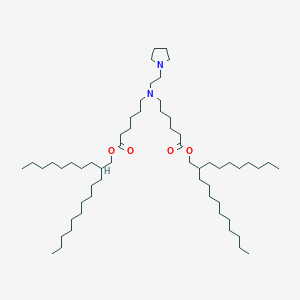
3-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)propyl tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)propyl tetradecanoate is a complex organic compound with a long-chain structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)propyl tetradecanoate involves multiple steps. The process typically starts with the preparation of heptadecan-9-yl 8-oxooctanoate, which is then reacted with 2-hydroxyethylamine to form the intermediate compound. This intermediate is further reacted with propyl tetradecanoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)propyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)propyl tetradecanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)propyl tetradecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Heptadecan-9-yl 8-((6-(decyloxy)-6-oxohexyl)(2-hydroxyethyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-((((3-pentyloctyl)oxy)carbonyl)oxy)hexyl)amino)octanoate .
Uniqueness
3-((8-(Heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino)propyl tetradecanoate is unique due to its specific long-chain structure and the presence of multiple functional groups.
Propriétés
Formule moléculaire |
C44H87NO5 |
|---|---|
Poids moléculaire |
710.2 g/mol |
Nom IUPAC |
3-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]propyl tetradecanoate |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-19-20-24-29-35-43(47)49-41-32-38-45(39-40-46)37-31-26-21-25-30-36-44(48)50-42(33-27-22-14-11-8-5-2)34-28-23-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
Clé InChI |
KASCYKGOVOJEGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362173.png)


![2-hydroxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B13362199.png)



![N-(2-Methylbenzo[d]thiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13362237.png)


![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362248.png)
![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362249.png)
![3-[(Propylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362253.png)
